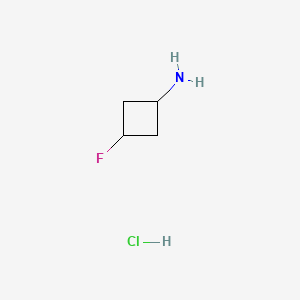

trans-3-Fluorocyclobutanamine hydrochloride

Description

The exact mass of the compound cis-3-Fluorocyclobutanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-3-Fluorocyclobutanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Fluorocyclobutanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFDQGKSKHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736395 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284245-36-8 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-Fluorocyclobutanamine Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among the most successful strategies has been the incorporation of fluorine into drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2]

The cyclobutane ring, a "bioisostere" for larger and more flexible alkyl chains or phenyl rings, offers a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often leading to improved potency and selectivity. When these two concepts are merged, we arrive at fluorinated cyclobutane building blocks, such as trans-3-Fluorocyclobutanamine hydrochloride. This molecule is of significant interest to researchers in pharmaceutical and medicinal chemistry as it combines the conformational rigidity of the cyclobutane core with the advantageous properties imparted by the fluorine atom. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications for professionals in drug development.

Physicochemical and Structural Properties

trans-3-Fluorocyclobutanamine hydrochloride is a white to off-white solid at room temperature.[3][4] Its structure features a cyclobutane ring with a fluorine atom and an amino group in a trans-1,3-disubstitution pattern. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

Structural and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | rel-(1r,3r)-3-fluorocyclobutan-1-amine hydrochloride | [5][6] |

| CAS Number | 1408075-99-9 | [5][7] |

| Molecular Formula | C₄H₉ClFN | [5][6] |

| Molecular Weight | 125.57 g/mol | [5][6] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥97.0% (by NMR) | [8] |

| Storage | 2-8°C, protect from light, stored under nitrogen | [5][8] |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Expected to be soluble in water and polar protic solvents. |

Spectroscopic Signature

While a publicly available, detailed spectrum for this specific compound is scarce, a Certificate of Analysis confirms its structure is consistent with ¹H NMR data.[8] Based on the known structure and general principles of NMR spectroscopy for similar fluorinated compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton spectrum would be complex due to the rigid cyclobutane ring and splitting from the fluorine atom. One would expect to see multiplets for the methine protons (CH-F and CH-NH₃⁺) and the methylene protons (CH₂). The proton attached to the same carbon as the fluorine would exhibit a large coupling constant with the fluorine atom.

-

¹³C NMR: The carbon spectrum would show four distinct signals for the cyclobutane ring carbons. The carbon atom bonded to fluorine (C-F) would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 200-250 Hz.[9] The carbon bonded to the amino group (C-N) would also be clearly identifiable.

-

Mass Spectrometry: The mass spectrum would be expected to show a parent ion corresponding to the free base (C₄H₈FN) at m/z 89.06, with fragmentation patterns typical for cyclobutane rings and amines.

Synthesis and Manufacturing

The synthesis of trans-3-Fluorocyclobutanamine hydrochloride is a multi-step process that leverages commercially available starting materials. A common and efficient strategy involves the use of 3-oxocyclobutanecarboxylic acid as a key precursor.[10] The following experimental protocol is a representative synthesis based on established methodologies for creating fluorinated cyclobutylamines.[10][11][12]

Synthetic Workflow Diagram

Caption: A representative synthetic pathway to trans-3-Fluorocyclobutanamine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-Butoxycarbonyl-3-oxocyclobutanamine

-

To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.

-

Heat the mixture to initiate the Curtius rearrangement, forming an isocyanate intermediate.

-

Add tert-butanol to trap the isocyanate, yielding N-tert-butoxycarbonyl-3-oxocyclobutanamine (Boc-3-oxocyclobutanamine) after purification by column chromatography.

Step 2: Reduction to cis-N-Boc-3-hydroxycyclobutanamine

-

Dissolve the Boc-3-oxocyclobutanamine in methanol or ethanol and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C. The reduction of the ketone is stereoselective, primarily yielding the cis-alcohol.

-

After the reaction is complete, quench with a weak acid and extract the product. Purify by crystallization or chromatography.

Step 3: Deoxyfluorination to trans-N-Boc-3-fluorocyclobutanamine

-

Dissolve the cis-N-Boc-3-hydroxycyclobutanamine in dichloromethane in a fluorinated polymer flask.

-

Cool the solution to -78°C and slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry to the trans product.

-

Allow the reaction to warm to room temperature and stir until completion. Quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product and purify by column chromatography.

Step 4: Deprotection and Salt Formation

-

Dissolve the trans-N-Boc-3-fluorocyclobutanamine in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield trans-3-Fluorocyclobutanamine hydrochloride as a white to off-white solid.[8]

Chemical Reactivity and Field-Proven Insights

The reactivity of trans-3-Fluorocyclobutanamine hydrochloride is primarily dictated by the primary amine functionality. The fluorine atom, being highly electronegative, influences the basicity of the amine.

Impact of Fluorine on Basicity

The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atom through an inductive effect. This makes the amine less basic (lowers its pKa) compared to its non-fluorinated counterpart, cyclobutanamine. Studies on related 3-fluorocyclobutylamines have shown a decrease in pKa of about 0.8 units, a significant change that can be crucial for modulating the ionization state of a drug molecule at physiological pH.[10] This modulation can, in turn, affect properties like cell permeability and target binding.

Reactions of the Amino Group

As a primary amine, trans-3-Fluorocyclobutanamine hydrochloride readily undergoes a variety of common organic reactions, making it a versatile building block:

-

N-Acylation: It can be acylated with acid chlorides or anhydrides to form amides.

-

N-Alkylation: It can be alkylated with alkyl halides.

-

Reductive Amination: The free base can react with aldehydes and ketones in the presence of a reducing agent to form secondary and tertiary amines.

-

Urea and Thiourea Formation: It reacts with isocyanates and isothiocyanates to form ureas and thioureas, respectively.

Caption: Common reactions of the amino group in trans-3-Fluorocyclobutanamine.

Applications in Drug Development

The strategic incorporation of the trans-3-fluorocyclobutanamine moiety into drug candidates is driven by the desire to fine-tune pharmacokinetic and pharmacodynamic properties.[1] The rigid cyclobutane scaffold can act as a conformationally restricted linker or as a non-classical bioisostere for other groups, while the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.

While specific, publicly disclosed drug candidates containing this exact fragment are not readily found in the cited literature, the value of similar fluorinated cyclobutane building blocks is well-established in medicinal chemistry.[10][13] They are frequently employed in the synthesis of inhibitors for enzymes such as kinases and proteases, as well as ligands for G-protein coupled receptors. The trans-stereochemistry allows for specific spatial orientation of substituents, which can be critical for achieving high-affinity binding to a protein target.

Safety and Handling

trans-3-Fluorocyclobutanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood.

Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of the dust. In case of contact, rinse the affected area with plenty of water.

Conclusion

trans-3-Fluorocyclobutanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally rigid cyclobutane scaffold and a strategically placed fluorine atom allows for the fine-tuning of key drug-like properties. A robust synthetic route from commercially available starting materials makes it an accessible component for library synthesis and lead optimization campaigns. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of building blocks like trans-3-Fluorocyclobutanamine hydrochloride in the development of the next generation of therapeutics is set to increase.

References

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Wiley-VCH. (2008). Supporting Information. Wiley-VCH. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

ResearchGate. (n.d.). Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]

-

ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

-

ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). 3-FLUOROCYCLOBUTANAMINE, TRANS-. gsrs.ncats.nih.gov. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). hmdb.ca. [Link]

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

iChemical. (n.d.). trans-3-fluorocyclobutan-1-amine hydrochloride. iChemical. [Link]

-

ResearchGate. (2018). Photocatalytic Monofluorination of Unactivated C(sp3)–H Bonds by N-Fluorobenzenesulfimide Involving the Decatungstate Anion and the Effect of Water Additives on These Reactions. ResearchGate. [Link]

-

Kyoto University Research Information Repository. (2000). Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of- flight mass spectrometry. Kyoto University. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. trans-3-FluorocyclobutanaMine hydrochloride CAS#: 1408075-99-9 [m.chemicalbook.com]

- 4. trans-3-Fluorocyclobutan-1-amine hydrochloride [cymitquimica.com]

- 5. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]

- 6. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 7. 1408075-99-9 trans-3-FluorocyclobutanaMine hydrochloride trans-3-FluorocyclobutanaMine hydrochloride - CAS Database [chemnet.com]

- 8. file.leyan.com [file.leyan.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Fluorinated Saturated Carbocycles in Modern Drug Discovery

An In-Depth Technical Guide to trans-3-Fluorocyclobutanamine Hydrochloride (CAS 1408075-99-9)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer superior pharmacological properties is perpetual. Among these, small, strained carbocycles like cyclobutanes have emerged as valuable motifs.[1][2] Their rigid, three-dimensional structures offer a powerful tool to enforce specific conformations, restrict metabolically labile sites, and serve as non-aromatic bioisosteres for phenyl rings.[2] The incorporation of fluorine—the most electronegative element—further enhances the utility of these building blocks. Judicious fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity, making it a cornerstone of modern drug design.[3][4]

This guide provides a comprehensive technical overview of trans-3-Fluorocyclobutanamine hydrochloride (CAS 1408075-99-9), a key building block that marries the conformational rigidity of the cyclobutane ring with the potent electronic effects of fluorine. We will explore its synthesis, characterization, applications, and the scientific rationale that underpins its use in the development of novel therapeutics.

Physicochemical Profile and Molecular Attributes

The unique properties of trans-3-Fluorocyclobutanamine arise from the interplay between the puckered cyclobutane core, the electron-withdrawing fluorine atom, and the basic amino group. The trans stereochemistry places the fluorine and amine substituents on opposite faces of the ring, minimizing steric hindrance and creating a distinct vector for molecular interactions.

Fluorination has a significant impact on the basicity of the amino group. The strong inductive effect of the fluorine atom withdraws electron density from the carbocyclic ring, lowering the pKa of the amine compared to its non-fluorinated analog.[5] This modulation is a critical design element in drug discovery, as it can be used to tune a molecule's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and target engagement.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 1408075-99-9 | [6][7] |

| Molecular Formula | C₄H₉ClFN | [6][8] |

| Molecular Weight | 125.57 g/mol | [8][9] |

| IUPAC Name | rel-(1r,3r)-3-fluorocyclobutan-1-amine hydrochloride | [7] |

| SMILES | N[C@H]1CC1.[H]Cl | [8] |

| Purity (Typical) | ≥95-97% | [7][9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis and Manufacturing Pathway

The synthesis of 3-fluorocyclobutylamines often begins from commercially available precursors like 3-oxocyclobutane carboxylic acid.[5] The pathway described below is a representative, multi-step sequence that leverages established chemical transformations to achieve the desired trans stereochemistry with high fidelity.

Causality in Synthesis: The choice of a Boc-protecting group for the amine is critical; it prevents side reactions during the fluorination step and directs the stereochemical outcome. Deoxyfluorination with reagents like DAST or Deoxo-Fluor® is a standard method for converting hydroxyl groups to fluorides. The final deprotection under acidic conditions yields the desired hydrochloride salt, which often improves the compound's stability and handling characteristics.

Caption: A representative synthetic workflow for the target compound.

Protocol 1: Synthesis of trans-3-Fluorocyclobutanamine HCl

Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate (C)

-

To a solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

-

Heat the mixture to 80°C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Add tert-butanol (3.0 eq) to the reaction mixture and continue heating at 80°C overnight.

-

Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the Boc-protected ketone.

Step 2: Synthesis of tert-butyl cis-(3-hydroxycyclobutyl)carbamate (E)

-

Dissolve the ketone (1.0 eq) from the previous step in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

-

Add L-Selectride (1.1 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at -78°C.

-

Stir for 1-2 hours. The stereoselective reducing agent preferentially attacks from the less hindered face, yielding the cis-alcohol.

-

Quench the reaction by slow addition of water, followed by 1M NaOH and 30% H₂O₂.

-

Warm to room temperature, extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry, concentrate, and purify by chromatography to isolate the cis-alcohol.

Step 3: Synthesis of tert-butyl trans-(3-fluorocyclobutyl)carbamate (G)

-

Dissolve the cis-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add diethylaminosulfur trifluoride (DAST, 1.3 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight. The fluorination proceeds via an SN2 mechanism, inverting the stereocenter to produce the desired trans product.

-

Carefully quench the reaction by pouring it into a saturated NaHCO₃ solution.

-

Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Step 4: Synthesis of trans-3-Fluorocyclobutanamine hydrochloride (I)

-

Dissolve the trans-Boc protected amine (1.0 eq) in a minimal amount of methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC/LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product as a white solid.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount. A standard battery of analytical techniques is employed for quality control. This process validates the synthetic protocol and ensures the material is suitable for downstream applications in research and development.

Caption: Standard quality control (QC) workflow for batch release.

Table 2: Representative Analytical Data

| Technique | Specification | Expected Result |

| ¹H NMR | (400 MHz, D₂O) | Complex multiplets for cyclobutyl protons. Chemical shifts will be influenced by adjacent fluorine and amine groups. |

| ¹⁹F NMR | (376 MHz, D₂O) | A single multiplet corresponding to the fluorine on the cyclobutane ring. |

| LC-MS (ESI+) | Purity Assessment | >95% purity by UV. |

| Mass (ESI+) | Mass Verification | Expected m/z: 90.07 [M+H]⁺ (for the free base). |

| FTIR | Functional Groups | Characteristic peaks for N-H (amine salt), C-F, and C-H bonds. |

Protocol 2: Analytical Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹⁹F NMR spectra. The coupling patterns and chemical shifts confirm the structure and the trans relationship between the amine and fluorine (via J-coupling constants).

-

-

LC-MS Analysis:

-

Prepare a stock solution of the sample in methanol or water at 1 mg/mL.

-

Dilute to an appropriate concentration (~10-50 µg/mL).

-

Inject onto a C18 reverse-phase column using a gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor by UV detector (e.g., 210 nm) for purity and by mass spectrometer (in positive electrospray ionization mode) to confirm the mass of the free base.

-

Application in Medicinal Chemistry: Amide Coupling

As a primary amine, trans-3-Fluorocyclobutanamine hydrochloride is an ideal building block for creating amide libraries via coupling with carboxylic acids. This reaction is fundamental in drug discovery for exploring the structure-activity relationship (SAR) of lead compounds.

Rationale: The cyclobutyl moiety acts as a rigid scaffold, while the fluorine atom can form key hydrogen bonds or other non-covalent interactions within a target protein's binding pocket, potentially enhancing potency and selectivity.

Caption: Standard workflow for an amide bond formation reaction.

Protocol 3: Amide Coupling with a Model Carboxylic Acid

-

To a vial containing a solution of the desired carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Note: The third equivalent of base is to neutralize the hydrochloride salt of the amine.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add trans-3-Fluorocyclobutanamine hydrochloride (1.2 eq) to the activated acid solution.

-

Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

-

Confirm the structure of the final product by NMR and Mass Spectrometry.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[7][8] Avoid breathing dust, fumes, or vapors.[7]

-

Firefighting: In case of fire, use carbon dioxide, dry chemical powder, or foam. Combustion may produce toxic fumes of NOx, HCl, and HF.[10]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek medical attention.[8]

References

- BLD Pharm. (n.d.). 1408075-99-9 | trans-3-Fluorocyclobutanamine hydrochloride.

- Mykhailiuk, P. K. (2024). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal.

- Ambeed. (n.d.). 1408075-99-9 | trans-3-Fluorocyclobutanamine hydrochloride.

- ResearchGate. (n.d.). Fluorocyclobutane-containing pharmaceuticals and drug candidates.

- AChemBlock. (n.d.). trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9.

- Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Wu, J.-B., et al. (2023). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry.

- Kondratov, I. S., Haufe, G., et al. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.

- Wouters, J., et al. (2020).

- ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2.

- CymitQuimica. (n.d.). trans-3-Fluorocyclobutan-1-amine hydrochloride.

- Crysdot LLC. (n.d.). trans-3-Fluorocyclobutanamine hydrochloride.

- ChemicalBook. (2025). trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9.

- ChemNet. (n.d.). trans-3-FluorocyclobutanaMine hydrochloride 1408075-99-9.

- Huateng Pharma. (n.d.). trans-3-Fluorocyclobutanamine hydrochloride | CAS:1408075-99-9.

- BLD Pharm. (n.d.). 1260670-33-4 | trans-3-Fluorocyclobutanamine.

- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET - trans-3-Fluorocyclobutan-1-amine hydrochloride.

- Global Substance Registration System. (n.d.). 3-FLUOROCYCLOBUTANAMINE, TRANS-.

- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

Sources

- 1. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1408075-99-9|trans-3-Fluorocyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 8. 1408075-99-9 | trans-3-Fluorocyclobutanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. trans-3-Fluorocyclobutan-1-amine hydrochloride [cymitquimica.com]

- 10. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to trans-3-Fluorocyclobutanamine Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction

The strategic incorporation of fluorine and strained carbocyclic scaffolds has become a cornerstone of modern medicinal chemistry. These elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[1][2] The cyclobutane motif, in particular, offers a three-dimensional structure that can serve as a rigid scaffold, replacing larger cyclic systems or flexible alkyl chains, and providing unique vectors for substituent placement.[3] Within this context, trans-3-Fluorocyclobutanamine hydrochloride has emerged as a valuable and versatile building block for the synthesis of novel therapeutics. Its defined stereochemistry, with the trans relationship between the fluorine and amine substituents, provides a rigid conformational element that is highly sought after in rational drug design.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of trans-3-Fluorocyclobutanamine hydrochloride, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Conformational Analysis

The molecular formula of trans-3-Fluorocyclobutanamine hydrochloride is C4H9ClFN, with a molecular weight of 125.57 g/mol .[4][5][6] The IUPAC name is rel-(1r,3r)-3-fluorocyclobutan-1-amine hydrochloride.[5]

Key Structural Features:

| Property | Value | Source(s) |

| CAS Number | 1408075-99-9 | [5][7] |

| Molecular Formula | C4H9ClFN | [4][5][6] |

| Molecular Weight | 125.57 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [6][8] |

| SMILES | N[C@H]1CC1.Cl[H] | [5] |

The defining feature of this molecule is the four-membered cyclobutane ring with a fluorine atom and an ammonium group in a trans-1,3-disubstituted pattern. This stereochemical arrangement has significant implications for the molecule's three-dimensional shape and its interactions with biological targets.

Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often depicted, the cyclobutane ring is not flat. A planar conformation is energetically disfavored due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers into a non-planar conformation. The puckered conformation of the cyclobutane ring in trans-3-Fluorocyclobutanamine is expected to be the most stable arrangement. While specific crystallographic data for the title compound is not publicly available, analysis of a closely related derivative, a trans-3-aryl-3-fluorocyclobutylamine, via X-ray crystallography provides valuable insights.[9] In this analogue, the cyclobutane ring adopts a puckered conformation, and the trans orientation of the substituents is clearly defined.[9] This puckering is crucial as it dictates the spatial orientation of the fluorine and amine groups, influencing how the molecule presents itself to a binding pocket.

Caption: Puckered conformation of the cyclobutane ring in trans-3-Fluorocyclobutanamine.

Physicochemical Properties: The Impact of Fluorine

The introduction of a highly electronegative fluorine atom has a profound impact on the physicochemical properties of the parent cyclobutanamine.

-

Basicity (pKa): The electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the amine group. Studies on related 3-fluorocyclobutylamines have shown a decrease in pKa of about 0.8 units compared to their non-fluorinated counterparts, irrespective of the stereochemistry.[10] This reduction in basicity can be advantageous in drug design, as it can modulate the ionization state of the molecule at physiological pH, potentially improving cell permeability and reducing off-target effects.

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is more complex and conformation-dependent. For trans-isomers of 3-fluorocyclobutane derivatives, a notable increase in lipophilicity (ΔlogP ≈ 1) is observed compared to the non-fluorinated analogues.[10] This is in contrast to the cis-isomers, where the difference is marginal.[10] This enhanced lipophilicity of the trans-isomer can improve membrane permeability and access to hydrophobic binding pockets.

Synthesis of trans-3-Fluorocyclobutanamine Hydrochloride

Caption: Proposed synthetic workflow for trans-3-Fluorocyclobutanamine hydrochloride.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-Oxocyclobutane Carboxamide

-

To a solution of 3-oxocyclobutanecarboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

The crude acid chloride is then added dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

The resulting precipitate of 3-oxocyclobutane carboxamide is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Diastereoselective Reduction to trans-3-Hydroxycyclobutane Carboxamide

-

Dissolve 3-oxocyclobutane carboxamide in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise. The choice of reducing agent and conditions is critical for achieving high diastereoselectivity for the trans-isomer.

-

After completion of the reaction (monitored by TLC), the reaction is quenched, and the product is extracted.

Step 3: Fluorination to trans-3-Fluorocyclobutane Carboxamide

-

The trans-3-hydroxycyclobutane carboxamide is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction is carefully monitored and quenched upon completion. The desired trans-3-fluorocyclobutane carboxamide is then isolated and purified by column chromatography.

Step 4: Hofmann Rearrangement to trans-3-Fluorocyclobutanamine

-

The trans-3-fluorocyclobutane carboxamide is subjected to a Hofmann rearrangement. This is typically achieved by treating the amide with a solution of sodium hypobromite (prepared fresh from bromine and sodium hydroxide) or a similar reagent.

-

The reaction proceeds to yield the free base, trans-3-fluorocyclobutanamine, which can be isolated by extraction.

Step 5: Salt Formation to Yield trans-3-Fluorocyclobutanamine Hydrochloride

-

The crude trans-3-fluorocyclobutanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise until precipitation is complete.

-

The resulting white solid of trans-3-Fluorocyclobutanamine hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic Characterization

While a publicly available, fully assigned set of spectra for trans-3-Fluorocyclobutanamine hydrochloride is elusive, a Certificate of Analysis for a commercial sample confirms its structure is consistent with ¹H NMR data and has a purity of ≥97.0% by NMR.[8] Based on the known structure and data from analogous fluorinated cyclobutanes, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the puckered nature of the ring and the coupling of protons to the fluorine atom. Key expected features include:

-

A multiplet for the proton at C1 (methine proton attached to the nitrogen), which will be coupled to the adjacent methylene protons.

-

A complex set of multiplets for the methylene protons at C2 and C4, which will exhibit both geminal and vicinal coupling to other protons, as well as coupling to the fluorine atom.

-

A multiplet for the proton at C3 (methine proton attached to fluorine), which will show a large one-bond coupling to fluorine and vicinal coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the splitting of carbon signals due to coupling with the fluorine atom.

-

The signal for C3 will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The signals for C2 and C4 will appear as doublets with a smaller two-bond carbon-fluorine coupling constant (²JCF).

-

The signal for C1 will also likely show a three-bond carbon-fluorine coupling (³JCF).

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split into a complex multiplet due to coupling with the vicinal and geminal protons on the cyclobutane ring. The chemical shift will be indicative of a fluorine atom attached to a saturated carbocycle.

Applications in Drug Discovery

The unique structural and physicochemical properties of trans-3-Fluorocyclobutanamine hydrochloride make it an attractive building block in the design of novel therapeutic agents. The rigid cyclobutane core can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, while offering a distinct three-dimensional arrangement of substituents. The introduction of the fluorine atom can enhance metabolic stability and modulate pKa and lipophilicity, as previously discussed.

While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its use as a key intermediate is evident in the patent literature for a range of therapeutic targets. The trans-orientation of the amine and fluorine provides a well-defined exit vector for further chemical elaboration, allowing for the precise positioning of pharmacophoric groups. This makes it a valuable tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for trans-3-Fluorocyclobutanamine hydrochloride is not widely available, safety data for analogous compounds, such as 3,3-difluorocyclobutanamine hydrochloride, can provide guidance.[11] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on related compounds, potential hazards may include skin and eye irritation.[11] It may be harmful if swallowed or inhaled.[12]

Conclusion

trans-3-Fluorocyclobutanamine hydrochloride is a valuable and versatile building block that offers medicinal chemists a unique combination of a rigid, three-dimensional scaffold and the modulating effects of a strategically placed fluorine atom. Its well-defined stereochemistry and the predictable influence of the fluorine substituent on key physicochemical properties make it an important tool for the rational design of novel therapeutics. As the demand for compounds with improved pharmacological profiles continues to grow, the utility of specialized building blocks like trans-3-Fluorocyclobutanamine hydrochloride in drug discovery is set to expand.

References

-

Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., Michuda, A. Y., Olifir, O. S., Lesyk, D., Turenko, K., Kozytskyi, A. V., Shishkina, S. V., Borysko, P., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][13][14][15][16]

-

Chernykh, A. V., Olifir, O. S., Kuchkovska, Y. O., Yarmolchuk, V. S., & Grygorenko, O. O. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. CoLab. [Link][17]

-

Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., Kurkunov, M. A., Zozulya, S. X., Kheylik, Y. P., Bartels, K., Daniliuc, C. G., & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(28), 6245-6254. [Link][9][10]

-

Huateng Pharma. (n.d.). trans-3-Fluorocyclobutanamine hydrochloride. Retrieved from [Link][4]

-

Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3. Retrieved from [18]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][1]

-

Global Substance Registration System. (n.d.). 3-FLUOROCYCLOBUTANAMINE, TRANS-. Retrieved from [Link][19]

-

Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. Retrieved from [Link][20]

Sources

- 1. trans-3-(Difluoromethyl)cyclobutan-1-amine hydrochloride(2694745-17-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1408075-99-9|trans-3-Fluorocyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 6. trans-3-FluorocyclobutanaMine hydrochloride CAS#: 1408075-99-9 [m.chemicalbook.com]

- 7. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]

- 8. file.leyan.com [file.leyan.com]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. tcichemicals.com [tcichemicals.com]

- 12. labelsds.com [labelsds.com]

- 13. Synthesis and Physicochemical Properties of Functionalized cis‑2-((Fluoro)alkyl)cyclobutanes - Enamine [enamine.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties | CoLab [colab.ws]

- 18. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 19. GSRS [gsrs.ncats.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of trans-3-Fluorocyclobutanamine Hydrochloride

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the privileged scaffolds, sp3-rich structures like cyclobutanes have gained significant traction. Their rigid, three-dimensional nature offers a level of conformational restriction that is invaluable for optimizing ligand-receptor interactions. When this structural motif is further functionalized with fluorine—the most electronegative element—a powerful synergy emerges. The introduction of fluorine can profoundly modulate a molecule's metabolic stability, membrane permeability, pKa, and binding affinity, making fluorinated cyclobutanes highly sought-after building blocks in drug development.[1][2]

This guide provides an in-depth, experience-driven exploration of the synthesis of a particularly valuable building block: trans-3-Fluorocyclobutanamine hydrochloride (CAS: 1408075-99-9).[3][4] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, strategic decisions, and critical control points that govern a successful and stereoselective synthesis. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers and process chemists to not only replicate the synthesis but also to troubleshoot and adapt it with confidence.

Strategic Blueprint: A Retrosynthetic Approach

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of trans-3-Fluorocyclobutanamine hydrochloride reveals the core challenges: the precise installation of two functional groups—a fluorine and an amine—on a four-membered ring with a specific trans relative stereochemistry.

Caption: Retrosynthetic analysis of trans-3-Fluorocyclobutanamine HCl.

This analysis highlights a critical strategic decision: controlling the stereochemistry. A pathway proceeding through a ketone reduction followed by a nucleophilic substitution on the resulting alcohol is highly effective. The key is that a nucleophilic fluorination via an SN2 mechanism will proceed with inversion of configuration. Therefore, to achieve the trans product, we must first synthesize the cis-alcohol intermediate. This inversion is the cornerstone of our stereochemical control.

The Core Synthesis Pathway: From Ketone to Target Molecule

The most reliable and scalable pathway begins with a protected aminoketone, N-Boc-3-oxocyclobutanamine. This approach systematically addresses the challenges of stereocontrol and functional group installation.

Caption: Forward synthesis pathway for trans-3-Fluorocyclobutanamine HCl.

Pillar 1: Stereoselective Ketone Reduction

The synthesis of the crucial cis-alcohol intermediate is the first and most important stereochemical control point. The reduction of 3-substituted cyclobutanones is highly sensitive to the choice of reducing agent and reaction conditions.

-

The Principle of Facial Selectivity: Hydride reducing agents preferentially attack the carbonyl group from the less sterically hindered face. For a 3-substituted cyclobutanone, attack from the face opposite (anti) to the bulky N-Boc-amino group is favored, leading to the desired cis-alcohol.[5]

-

Causality in Reagent Selection: While simple hydrides like sodium borohydride (NaBH₄) can provide the cis-alcohol, diastereoselectivity can be modest. To enhance this, we employ sterically demanding hydride reagents. These larger reagents are more sensitive to the steric environment of the substrate, amplifying the preference for anti-facial attack.[5]

| Reagent | Typical Solvent | Typical Temp. (°C) | Expected Selectivity (cis:trans) | Rationale for Choice |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Moderate (e.g., 5:1 to 10:1) | Cost-effective and operationally simple, suitable for initial exploration. |

| Lithium Tri-tert-butoxyaluminum Hydride | THF, Diethyl Ether | -78 to 0 | High (>20:1) | The bulky tert-butoxy groups significantly increase steric hindrance, forcing highly selective attack from the anti-face.[5] |

| L-Selectride® | THF | -78 | Very High (>50:1) | Extremely bulky reagent; offers the highest levels of cis-selectivity but is more expensive and requires stricter handling. |

For a robust and scalable process, Lithium tri-tert-butoxyaluminum hydride offers the best balance of high selectivity, reactivity, and cost.

Pillar 2: Hydroxyl Activation and Nucleophilic Fluorination

With the cis-alcohol in hand, the next stage involves converting the hydroxyl group into a good leaving group to facilitate SN2 displacement by fluoride.

-

Activation: Standard conditions, such as reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine, readily form the corresponding tosylate or mesylate. This step is typically high-yielding and does not affect the stereocenter.

-

Fluorination - The Critical SN2 Step: This is the heart of the synthesis, where both the fluorine atom is introduced and the stereochemistry is inverted to the desired trans configuration. The choice of fluoride source is critical to success.

-

Challenge: Simple alkali metal fluorides (e.g., KF) have low solubility in organic solvents and are often not nucleophilic enough.

-

Solution: Tetrabutylammonium fluoride (TBAF) is a common choice due to its solubility. However, its basicity can promote a competing E2 elimination reaction, forming cyclobutene byproducts. A more effective and modern choice is Cesium Fluoride (CsF), often used in a polar aprotic solvent like t-butanol or acetonitrile.[6] The cesium cation has a mild Lewis acidity that can activate the leaving group, and the reaction generally proceeds with minimal elimination.[6]

-

Pillar 3: Deprotection and Salt Formation

The final steps are robust and high-yielding.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is exquisitely acid-labile. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or, more conveniently, hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether, efficiently cleaves the Boc group.

-

Salt Formation: Using HCl for deprotection has the added advantage of forming the desired hydrochloride salt in situ. The product, being a salt, is typically a crystalline solid that can be easily isolated and purified by filtration or recrystallization.

Field-Proven Experimental Protocol

This protocol details the synthesis from the key ketone intermediate, assuming its commercial availability or prior synthesis.

Step A: Synthesis of N-Boc-cis-3-hydroxycyclobutanamine

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-oxocyclobutanamine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) to the cooled substrate solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure cis-alcohol.[5]

Step B & C: Synthesis of N-Boc-trans-3-Fluorocyclobutanamine

-

Activation: Dissolve the N-Boc-cis-3-hydroxycyclobutanamine (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.

-

Work-up (Activation): Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is used directly in the next step.

-

Fluorination: To a solution of the crude mesylate in anhydrous t-butanol, add anhydrous Cesium Fluoride (CsF, 3.0 eq). Heat the mixture to 80-90 °C and stir overnight.[6]

-

Work-up (Fluorination): Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Step D & E: Synthesis of trans-3-Fluorocyclobutanamine Hydrochloride

-

Deprotection/Salt Formation: Dissolve the purified N-Boc-trans-3-Fluorocyclobutanamine in a minimal amount of methanol. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

Isolation: A white precipitate will typically form. If not, concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, and collect the product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether and dry under high vacuum to yield trans-3-Fluorocyclobutanamine hydrochloride as a stable, white solid.

Troubleshooting & Process Optimization

A robust protocol anticipates potential failures. The following guide addresses common issues.

Caption: Troubleshooting workflow for the synthesis.

Conclusion

The synthesis of trans-3-Fluorocyclobutanamine hydrochloride is a prime example of modern stereoselective synthesis, where a deep understanding of reaction mechanisms and steric effects is paramount. By leveraging a stereoselective reduction to a cis-alcohol followed by a stereoinvertive SN2 fluorination, the target trans isomer can be produced with high fidelity. The protocols and strategies outlined in this guide provide a reliable and scalable pathway for accessing this valuable building block, empowering drug discovery programs with a key tool for creating next-generation therapeutics.

References

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(27), 5963-5969. [1][7]

-

Malashchuk, A., et al. (n.d.). 2- AND 3-FLUOROCYCLOBUTAN-1‐YL – A SMALL FLUORINATED SUBSTITUTENT FOR SYNTHETIC AND MEDICINAL CHEMISTRIES. Enamine Ltd. [2]

-

Mangner, T. J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 55(15), 6935-6943. [6]

-

BenchChem (2025). Stereoselective Synthesis of 3-Aminocyclobutanols. Technical Support Center. [5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. conf.chem.knu.ua [conf.chem.knu.ua]

- 3. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 4. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines [ouci.dntb.gov.ua]

A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Cyclobutanamines in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When combined with the conformationally constrained, three-dimensional scaffold of a cyclobutane ring, the resulting fluorinated cyclobutane motif provides a unique and highly valuable building block for drug discovery. This technical guide provides an in-depth exploration of the discovery and history of fluorinated cyclobutanamines, from the foundational principles of bioisosterism to the evolution of sophisticated synthetic methodologies. We will dissect the causal logic behind key experimental strategies, present detailed protocols for the synthesis of these critical scaffolds, and analyze their profound impact on molecular properties such as basicity and lipophilicity through quantitative data. Finally, we examine case studies of their successful application in marketed drugs and advanced clinical candidates, offering a forward-looking perspective on the future of this essential structural motif.

The Strategic Imperative: Why Fluorinated Cyclobutanes?

The confluence of two powerful concepts in medicinal chemistry—the use of fluorine as a bioisostere and the application of small, saturated rings to achieve three-dimensional diversity—gives rise to the utility of fluorinated cyclobutanamines. Understanding these core principles is essential to appreciating the strategic decisions behind their synthesis and deployment.

The Principle of Bioisosterism

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group to create a new compound with similar biological properties, is a fundamental strategy in drug design.[1] The goal is not merely to mimic the original group but to rationally modulate properties to enhance activity, improve selectivity, reduce toxicity, or optimize pharmacokinetic profiles.[1][2] Fluorine, due to its unique electronic properties and small size, is a versatile bioisostere for hydrogen atoms, hydroxyl groups, and even methyl groups.[3]

The Unique Contributions of Fluorine

The judicious introduction of fluorine can have a profound impact on a molecule's properties.[4]

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing effect can significantly lower the pKa of nearby basic groups, such as amines. This is a critical tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[1][5]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life.[3]

-

Lipophilicity and Permeability: While often increasing lipophilicity, the effect of fluorine is highly context-dependent. Strategic fluorination can alter a molecule's interaction with membrane lipids, influencing its ability to cross cellular barriers.[6]

-

Conformational Control: The C-F bond can participate in unique non-covalent interactions and exert stereoelectronic effects that influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.[4][6]

The Cyclobutane Scaffold: A Gateway to 3D Chemical Space

For decades, drug discovery was dominated by flat, aromatic structures. The cyclobutane ring offers a robust, conformationally restricted, and sp³-rich scaffold that introduces three-dimensionality.[7] This is crucial for disrupting protein-protein interactions and accessing complex binding pockets that are inaccessible to planar molecules. The defined stereochemical relationships of substituents on a cyclobutane ring allow for precise spatial positioning of key pharmacophoric elements.[8]

The combination of these features makes fluorinated cyclobutanes, and specifically the amine derivatives, highly sought-after building blocks. They provide a stable, 3D-oriented scaffold with a tunable basic center and inherent metabolic stability, representing a powerful toolkit for addressing common challenges in drug development.[5][6][7]

Historical Perspective and Key Synthetic Milestones

The journey to the widespread use of fluorinated cyclobutanamines is intertwined with the broader history of organofluorine chemistry and the evolution of synthetic methods.

While the first organofluorine compounds were reported in the 19th century, the field truly blossomed in the 20th century, spurred by the need for new materials and pharmaceuticals.[9] The development of safer and more selective fluorinating agents was paramount. Early methods using elemental fluorine were often violent and difficult to control.[9] The advent of reagents like N-F compounds (e.g., Selectfluor®) and sulfur-based deoxyfluorinating agents (e.g., DAST) provided chemists with a more practical and predictable means of introducing fluorine.[10][11][12]

The rise of fluorinated cyclobutanes as medicinal chemistry building blocks is a more recent phenomenon, gaining significant traction in the last two decades.[6][8] This was driven by a dual need: to find bioisosteric replacements for problematic groups (like the tert-butyl group) and to explore novel 3D chemical space.[13] The development of scalable, stereocontrolled syntheses has been critical, transforming these motifs from academic curiosities into commercially available building blocks used in large-scale drug development programs.[5][10]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of fluorinated cyclobutanamines can be broadly categorized into two overarching strategies: the fluorination of a pre-existing cyclobutane core or the construction of the ring system with fluorine already incorporated. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Strategy 1: Fluorination of Pre-formed Cyclobutane Cores

This is the most common approach, typically starting from a functionalized cyclobutane such as a cyclobutanol or cyclobutanone.

This method involves the displacement of a leaving group (e.g., tosylate, mesylate) by a fluoride source. It is a workhorse reaction for introducing single fluorine atoms.

-

Causality: The choice of fluoride source and reaction conditions is critical. Reagents like tetramethylammonium fluoride (TMAF) are effective for activated substrates.[5] The reaction proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the reaction center—a key consideration for stereocontrolled synthesis.

This powerful technique directly converts a hydroxyl group into a fluorine atom.

-

Causality: Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) are commonly used.[5] These reagents activate the alcohol, which is then displaced by fluoride. This method is particularly valuable as cyclobutanols are often readily accessible precursors. However, side reactions like elimination can be a challenge, especially with strained ring systems.[10]

This approach is used to fluorinate electron-rich centers, such as enols or enolates derived from cyclobutanones.

-

Causality: N-F reagents like Selectfluor® are the standard for electrophilic fluorination.[12] The reaction mechanism involves the attack of the enolate on the electrophilic fluorine source. This method is essential for preparing α-fluorinated ketones, which can then be further elaborated into the corresponding amines.

Caption: Key strategies for fluorinating a pre-formed cyclobutane scaffold.

Strategy 2: Ring Formation via [2+2] Cycloaddition

This strategy builds the four-membered ring from two alkene precursors, where one or both already contain fluorine.

-

Causality: Thermally or photochemically induced [2+2] cycloadditions are a powerful way to access a wide variety of substitution patterns directly.[14] The primary challenge lies in controlling the regiochemistry and stereochemistry of the cycloaddition, which is governed by the electronics and sterics of the alkene substituents. This approach offers a highly convergent route to complex fluorinated cyclobutanes.

Caption: General schematic of a [2+2] cycloaddition to form a fluorinated cyclobutane.

Specialized Methods for Fluoroalkyl Groups

Introducing fluoroalkyl groups like -CF₃ often requires distinct methodologies.

-

Trifluoromethylation: A robust method involves the reaction of a cyclobutanecarboxylic acid with sulfur tetrafluoride (SF₄).[13] This reaction efficiently converts the carboxylic acid moiety directly into a trifluoromethyl group. It is a highly effective, albeit hazardous, transformation suitable for gram-to-multigram scale synthesis.[13]

Detailed Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutan-1-amine (tert-Butyl Analogue)

This protocol is adapted from methodologies developed for the synthesis of CF₃-cyclobutane building blocks as tert-butyl isosteres.[13] The causality is rooted in the powerful conversion of a carboxylic acid to a CF₃ group, followed by standard functional group manipulations.

Step 1: Trifluoromethylation of Cyclobutanecarboxylic Acid

-

Safety First: This reaction must be performed by trained personnel in a high-pressure reactor within a ventilated fume hood due to the toxicity and reactivity of sulfur tetrafluoride (SF₄).

-

Charge a steel autoclave with 1-(aminocarbonyl)cyclobutane-1-carboxylic acid.

-

Cool the autoclave to -78 °C (dry ice/acetone bath).

-

Carefully condense anhydrous hydrogen fluoride (HF) followed by sulfur tetrafluoride (SF₄) into the reactor.

-

Seal the reactor and allow it to warm to room temperature, then heat to the specified reaction temperature (e.g., 80-100 °C) for 12-24 hours.

-

After cooling, carefully vent the excess SF₄ and HF into a scrubber.

-

The crude product, 1-(trifluoromethyl)cyclobutane-1-carboxylic acid, is isolated via extraction and purified.

Step 2: Curtius Rearrangement to the Amine

-

Dissolve the 1-(trifluoromethyl)cyclobutane-1-carboxylic acid in an inert solvent like toluene.

-

Add diphenylphosphoryl azide (DPPA) and a base such as triethylamine (TEA).

-

Heat the mixture to reflux. The carboxylic acid is converted to an acyl azide, which undergoes rearrangement to an isocyanate.

-

Add an alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine.

-

Isolate the Boc-protected amine intermediate by chromatography.

-

Deprotect the amine using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final product, 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride.

Physicochemical Property Modulation: A Quantitative Look

The theoretical benefits of incorporating fluorinated cyclobutanes are validated by empirical data. Fluorination provides a predictable lever to tune key molecular properties.

Impact on Basicity (pKa)

The electron-withdrawing nature of fluorine dramatically reduces the basicity of the cyclobutanamine. This effect is additive with the number of fluorine atoms.

| Compound Analogue (para-substituted aniline) | Functional Group | pKa of Amine Hydrochloride | Reference |

| Aniline | H | 4.60 | Standard Value |

| 4-(tert-butyl)aniline | tert-Butyl | 10.69 | [13] |

| 4-(1-(trifluoromethyl)cyclopropyl)aniline | CF₃-cyclopropane | 4.06 | [13] |

| 4-(1-(trifluoromethyl)cyclobutyl)aniline | CF₃-cyclobutane | 5.29 | [13] |

Table 1: Comparison of pKa values. The replacement of a tert-butyl group with a CF₃-cyclobutane group drastically increases the acidity (lowers the pKa) of the corresponding amine hydrochloride, demonstrating a powerful inductive effect.[13]

Impact on Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at a specific pH, is a critical parameter for drug absorption and distribution. Fluorination generally increases lipophilicity.

| Compound Pair | LogD at pH 7.4 | Δ LogD | Reference |

| Butenafine (tert-butyl) | 2.11 | [13] | |

| Butenafine Analogue (CF₃-cyclobutane ) | 2.51 | +0.40 | [13] |

| Pinoxaden (tert-butyl) | 2.01 | [13] | |

| Pinoxaden Analogue (CF₃-cyclobutane ) | 2.48 | +0.47 | [13] |

| cis-2-methylcyclobutanamine derivative | 1.8 | [10][15] | |

| trans-2-methylcyclobutanamine derivative | 2.3 | +0.5 (cis vs trans) | [10][15] |

Table 2: Impact of fluorination and stereochemistry on lipophilicity. Replacing a tert-butyl group with a CF₃-cyclobutane consistently increases LogD.[13] Furthermore, the stereochemical arrangement of substituents on the cyclobutane ring can also significantly influence lipophilicity, with trans isomers often being more lipophilic than their cis counterparts.[10][15]

Case Studies in Drug Discovery

The theoretical advantages and predictable property modulation of fluorinated cyclobutanes have translated into tangible success in pharmaceutical development.

-

Marketed Drugs: Several approved drugs incorporate fluorinated cycloalkane motifs. Ivosidenib, an anticancer agent, and Maraviroc, an anti-HIV agent, feature fluorinated rings that contribute to their overall property profiles.[6][15] These examples validate the utility of these building blocks in creating safe and effective medicines.

-

PET Imaging Agents: The positron-emitting isotope ¹⁸F is crucial for Positron Emission Tomography (PET). ¹⁸F-labeled cyclobutane amino acids, such as Fluciclovine (¹⁸F-FACBC), are used as diagnostic agents for imaging prostate cancer.[4][8] The cyclobutane scaffold provides a stable carrier for the isotope, and the amino acid functionality allows it to be taken up by cancer cells.

-

Next-Generation Antibiotics: The discovery of BT-33, a fluorinated macrobicyclic antibiotic, highlights the cutting edge of this field. In this molecule, the fluorine atom not only enhances metabolic stability but also forms a new van der Waals contact with the bacterial ribosome, contributing directly to its increased potency against multidrug-resistant pathogens.[16][17]

Future Outlook and Emerging Trends

The discovery and application of fluorinated cyclobutanamines continue to evolve. Future progress will likely focus on several key areas:

-

New Synthetic Methods: The development of more efficient, scalable, and stereoselective methods, particularly those using catalytic processes, will be crucial for accessing novel and more complex substitution patterns.

-

Late-Stage Fluorination: Techniques that allow for the introduction of fluorinated cyclobutane motifs at the final stages of a synthesis are highly desirable as they enable rapid generation of analogue libraries for structure-activity relationship (SAR) studies.

-

Expanding Chemical Space: The exploration of different fluoroalkyl groups (e.g., -CHF₂, -CH₂F) and their placement at various positions on the cyclobutane ring will continue to provide new building blocks with subtly different physicochemical properties, offering medicinal chemists an even finer level of control.[5][15]

References

-

Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. Available at: [Link]

- Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Wang, X., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

- Grygorenko, O. O., et al. (2023). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- BenchChem. (2025).

-

Hryshchuk, O. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

Liu, R. Y., et al. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry. Available at: [Link]

- ResearchGate. (n.d.). Some known fluorinated cyclobutane‐containing amino acids.

-

Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Available at: [Link]

- Liu, R. Y., et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis.

- Liu, R. Y., et al. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Johnson, T. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

- ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes.

-

Tresco, B. I. C. (2024). Discovery of a Broad-spectrum, Fluorinated Lincosamide Antibiotic Through Chemical Synthesis. Harvard DASH. Available at: [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: [Link]

- Singh, R. P., & Shreeve, J. M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

-

Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Françaises. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychoactif.org [psychoactif.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]